molecular formula C15H17N3O3 B6386093 5-(3-Boc-aminophenyl)-2-hydroxypyrimidine CAS No. 1261953-61-0

5-(3-Boc-aminophenyl)-2-hydroxypyrimidine

Cat. No.: B6386093
CAS No.: 1261953-61-0
M. Wt: 287.31 g/mol
InChI Key: CVCLNATZFLIFKR-UHFFFAOYSA-N
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Description

5-(3-Boc-aminophenyl)-2-hydroxypyrimidine is a chemical compound that features a pyrimidine ring substituted with a hydroxyl group at the 2-position and a 3-Boc-aminophenyl group at the 5-position. The Boc (tert-butoxycarbonyl) group is a common protecting group for amines in organic synthesis, making this compound useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of tert-butyl dicarbonate (Boc2O) to protect the amine group under mild conditions . The protected amine is then reacted with appropriate reagents to form the pyrimidine ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and solid acid catalysts to enhance efficiency and productivity .

Chemical Reactions Analysis

Types of Reactions

5-(3-Boc-aminophenyl)-2-hydroxypyrimidine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to remove the Boc protecting group.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation with palladium on carbon (Pd/C) can be used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can yield the deprotected amine.

Scientific Research Applications

5-(3-Boc-aminophenyl)-2-hydroxypyrimidine has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 5-(3-Boc-aminophenyl)-2-hydroxypyrimidine involves its interaction with specific molecular targets. The Boc group protects the amine, allowing selective reactions at other sites. Upon deprotection, the free amine can interact with biological targets, influencing various pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Boc-aminophenyl)-2-hydroxypyrimidine is unique due to its specific substitution pattern and the presence of both a Boc-protected amine and a hydroxyl group. This combination allows for versatile chemical modifications and applications in various fields.

Properties

IUPAC Name

tert-butyl N-[3-(2-oxo-1H-pyrimidin-5-yl)phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-15(2,3)21-14(20)18-12-6-4-5-10(7-12)11-8-16-13(19)17-9-11/h4-9H,1-3H3,(H,18,20)(H,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVCLNATZFLIFKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CNC(=O)N=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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